![molecular formula C23H18F2N2OS B4013379 11-(2,5-difluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013379.png)

11-(2,5-difluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Descripción general

Descripción

Synthesis Analysis

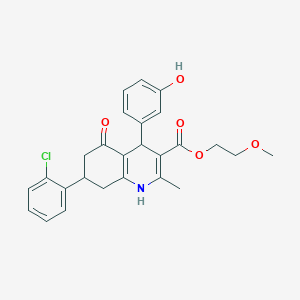

The synthesis of dibenzo[b,e][1,4]diazepin-1-one derivatives, including compounds with specific substituents like 11-(2,5-difluorophenyl)-3-(2-thienyl), involves complex organic reactions. Key methods include dehydrative cyclization of acylaminoanilino precursors with polyphosphoric acid and condensation followed by cyclization reactions between specific cyclohexenone derivatives and substituted benzaldehydes or anilines to form the core dibenzodiazepin-1-one structure (Matsuo et al., 1986); (Cortéas et al., 2004).

Molecular Structure Analysis

The molecular structure of these derivatives has been characterized using various analytical techniques. For instance, X-ray single-crystal diffraction has been employed to determine the crystal structure of similar compounds, providing insight into their stereochemistry and molecular conformation (Wang et al., 2014).

Chemical Reactions and Properties

The dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including photochemical reactions under acidic conditions, which can lead to the formation of different products depending on the reaction conditions (Joshua & Lewis, 1967). Their reactivity has been explored in the context of synthesizing potential chemosensors for transition metal cations, demonstrating the versatile functionalization capacity of the dibenzodiazepin-1-one core (Tolpygin et al., 2012).

Physical Properties Analysis

The physical properties of dibenzo[b,e][1,4]diazepin-1-one derivatives, such as solubility, melting points, and crystallinity, are influenced by their specific substituents and molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the nature of interactions with other molecules, are crucial for the application of these compounds in chemical synthesis and potential therapeutic use. Their ability to form complexes with metals and to undergo rearrangements under specific conditions highlights the rich chemistry of dibenzo[b,e][1,4]diazepin-1-ones (Eisch et al., 2015).

Propiedades

IUPAC Name |

6-(2,5-difluorophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2OS/c24-14-7-8-16(25)15(12-14)23-22-19(26-17-4-1-2-5-18(17)27-23)10-13(11-20(22)28)21-6-3-9-29-21/h1-9,12-13,23,26-27H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEVXBKUFWYCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

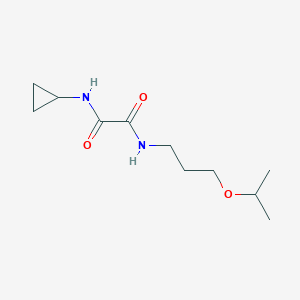

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=C(C=CC(=C4)F)F)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-amino-4-methylphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4013299.png)

![ethyl 5-[(cyclohexylamino)carbonyl]-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4013306.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4013315.png)

![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4013328.png)

![1-{3-[({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4013335.png)

![10-acetyl-11-(3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013343.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole](/img/structure/B4013350.png)

![4-({2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B4013370.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-benzoyl-1-piperazinyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4013385.png)